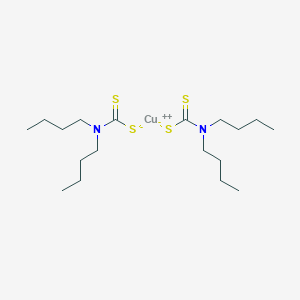

bis(dibutyldithiocarbamato-S,S/')copper

Description

Evolution of Academic Perspectives on Metal Dithiocarbamate (B8719985) Complexes

The study of metal dithiocarbamate complexes dates back approximately 120 years. mdpi.com Dithiocarbamates are monoanionic chelating ligands known for their ability to stabilize a wide range of metal ions in various oxidation states. science.govnih.gov This stability is attributed to the partial double bond character of the C-N and C-S bonds within the thioureide moiety. science.gov

Initially, research focused on their fundamental coordination chemistry. Over time, the versatility of these ligands became apparent, leading to a broader range of applications. The ability of dithiocarbamates to act as strong chelating agents for metals has made them useful in various industrial and analytical processes. nih.gov The substituents on the nitrogen atom of the dithiocarbamate ligand influence intermolecular interactions, resulting in diverse structural arrangements and properties in the solid state. science.gov This has led to extensive research into the synthesis and structural characterization of these complexes. science.gov

In recent decades, the focus has shifted towards their application in materials science, particularly as single-source precursors for the synthesis of semiconductor nanocrystals. science.govacs.org Furthermore, their potential in biological applications has garnered considerable attention. researchgate.net

Significance of Bis(dibutyldithiocarbamato-S,S')copper in Advanced Chemical Synthesis and Materials Science Research

Bis(dibutyldithiocarbamato-S,S')copper has emerged as a significant compound in both advanced chemical synthesis and materials science. Its utility as a catalyst in various organic reactions, including cross-coupling and C-H activation, is a key area of research. guidechem.com

A particularly important application is its role as a single-source precursor for the synthesis of copper sulfide (B99878) nanomaterials. mdpi.com The thermal decomposition of copper dithiocarbamate complexes provides a straightforward route to produce pure phase copper sulfides with controlled stoichiometry. researchgate.net By carefully controlling the precursor, decomposition environment, and the use of surfactants, a variety of nanocrystalline materials can be produced. acs.org This allows for the engineering of both the phase and morphology of the nanocrystals, which in turn enables the fine-tuning of their physical properties for specific technological applications. acs.org

The resulting copper sulfide nanomaterials have potential applications in optoelectronic devices like solar cells, as well as in superconductors and sensors. mdpi.com The unique properties of these materials stem from the increased stoichiometric variation and potential synergistic effects that arise from the introduction of a third element into the metal sulfide structure. mdpi.com

Interdisciplinary Research Domains of Copper Dibutyldithiocarbamate Chemistry

The influence of copper dibutyldithiocarbamate and related complexes extends across several interdisciplinary research fields.

Nanotechnology: Copper dithiocarbamate complexes are instrumental in the production of copper-based nanoparticles. nih.gov These nanoparticles are of interest for their large specific surface area, which allows for conjugation with various biomolecules. nih.gov The ability to control the size, phase, and morphology of copper sulfide nanocrystals through the use of dithiocarbamate precursors is a key aspect of this research. mdpi.com

Polymer Science: Dithiocarbamates have been investigated for their role in polymer chemistry. For instance, they can be used to remove trace amounts of copper catalysts from polymers. researchgate.net This is particularly relevant for polymers prepared through copper-catalyzed reactions. researchgate.net Additionally, copper dibutyldithiocarbamate is used as a polymerization promoter. nih.gov

Catalysis: The catalytic activity of copper dithiocarbamate complexes is a significant area of study. guidechem.com They have been shown to be effective catalysts for various organic transformations. guidechem.com The good solubility of these complexes in organic solvents and their chemical stability make them suitable for use in anhydrous conditions. encyclopedia.pub

Environmental Science: The strong chelating ability of dithiocarbamates with metal ions makes them useful for environmental remediation. nih.gov They can be used to remove heavy metals from the environment by forming stable organometallic complexes. nih.gov

Interactive Data Table: Properties of Bis(dibutyldithiocarbamato-S,S')copper

| Property | Value | Source |

| CAS Number | 13927-71-4 | guidechem.comchemicalbook.com |

| Molecular Formula | C18H36CuN2S4 | guidechem.comchemicalbook.com |

| Molecular Weight | 472.3 g/mol | nih.gov |

| Appearance | Yellow crystalline solid, Dark green to Dark blue to Black powder to crystalline | guidechem.comtcichemicals.com |

| Melting Point | 60-61 °C, 73 °C, 75.0 to 78.0 °C | chemicalbook.comtcichemicals.com |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and benzene | guidechem.com |

Structure

2D Structure

Properties

CAS No. |

13927-71-4 |

|---|---|

Molecular Formula |

C18H36CuN2S4 |

Molecular Weight |

472.3 g/mol |

IUPAC Name |

copper bis(N,N-dibutylcarbamodithioate) |

InChI |

InChI=1S/2C9H19NS2.Cu/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

IXPUJMULXNNEHS-UHFFFAOYSA-L |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cu+2] |

Other CAS No. |

52691-95-9 13927-71-4 |

physical_description |

DryPowder; PelletsLargeCrystals |

Pictograms |

Irritant |

Related CAS |

13927-71-4 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Engineering for Bis Dibutyldithiocarbamato S,s Copper and Its Derivatives

Preparation Routes for Bis(dibutyldithiocarbamato-S,S')copper as a Molecular Precursor

Bis(dibutyldithiocarbamato-S,S')copper, also known as copper dibutyldithiocarbamate, is a versatile molecular precursor with the chemical formula C18H36CuN2S4. alfa-chemistry.comguidechem.com Its synthesis is well-established and can be achieved through several routes, making it readily accessible for various applications in materials science. mdpi.com

Solution-Phase Synthesis Strategies

A common and straightforward method for preparing bis(dibutyldithiocarbamato-S,S')copper involves a solution-phase reaction. This typically entails the reaction of a copper(II) salt with a solution containing the dibutyldithiocarbamate anion. ua.pt A general procedure involves dissolving a copper(II) salt, such as copper(II) nitrate, in a solvent and then adding a solution of a dibutyldithiocarbamate salt, like sodium dibutyldithiocarbamate. mdpi.comua.pt This leads to the precipitation of the dark brown bis(dibutyldithiocarbamato-S,S')copper complex, which can then be isolated by filtration. mdpi.com

Another adaptation of this method involves the in situ generation of the dithiocarbamate (B8719985) ligand. For instance, carbon disulfide can be added to a solution containing a secondary amine, such as dibutylamine, in the presence of a base like sodium hydroxide, to form the sodium salt of the dithiocarbamate. ua.pt Subsequent addition of a copper(II) salt to this solution yields the desired complex. ua.pt The product can often be purified by recrystallization from a suitable solvent like hot acetone. ua.pt

| Reactant 1 | Reactant 2 | Solvent | Product |

| Copper(II) nitrate | Sodium dibutyldithiocarbamate | Water/Ethanol | Bis(dibutyldithiocarbamato-S,S')copper |

| Copper(II) nitrate | Dibutylamine and Carbon Disulfide | Ethanol | Bis(dibutyldithiocarbamato-S,S')copper |

Ionic Liquid-Mediated Thermolysis Approaches for Nanocrystal Synthesis

Ionic liquids (ILs) have emerged as effective media for the synthesis of nanocrystals due to their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of precursors. ua.ptresearchgate.net In the context of bis(dibutyldithiocarbamato-S,S')copper, ILs serve as the reaction medium for its thermolysis to produce copper sulfide (B99878) nanocrystals. alfa-chemistry.comua.pt

Two primary methodologies are employed for the synthesis of copper sulfide nanocrystals in ionic liquids using bis(dibutyldithiocarbamato-S,S')copper as a single-source precursor:

Hot-Injection Method: This technique involves dissolving the copper complex in a small amount of the ionic liquid and rapidly injecting this solution into a larger volume of hot ionic liquid under an inert atmosphere (e.g., nitrogen). alfa-chemistry.comua.pt The reaction mixture is maintained at a specific temperature for a set duration, after which the nanocrystals are precipitated, isolated by centrifugation, and washed. alfa-chemistry.comua.pt

Batch Synthesis: In this approach, the copper precursor is dissolved in the ionic liquid under an inert atmosphere, and the entire mixture is heated to the desired reaction temperature for a specific time. alfa-chemistry.comua.pt The resulting nanocrystals are then collected using a similar workup procedure as in the hot-injection method. alfa-chemistry.comua.pt

The choice of ionic liquid and the synthesis method can influence the crystalline phase and properties of the resulting copper sulfide nanocrystals. ua.pt For example, ionic liquids like trihexyl(tetradecyl)phosphonium dicyanamide (B8802431) ([THTDP][N(CN)2]) and trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ([THTDP][NTf2]) have been successfully used for this purpose. alfa-chemistry.comua.pt

Adaptation of Established Literature Methods for Complex Synthesis

The synthesis of bis(dibutyldithiocarbamato-S,S')copper has a long history, with initial reports dating back to the early 20th century. mdpi.com Over the years, these methods have been adapted and refined. The fundamental reaction remains the combination of a Cu(II) salt with a dithiocarbamate salt in a suitable solvent. mdpi.com

One common adaptation involves the insertion of carbon disulfide into a secondary amine. For example, butylamine (B146782) and carbon disulfide can be added to an ethanolic solution of a copper(II) salt, followed by the addition of a base like sodium hydroxide, to form the complex. ua.pt The simplicity and high yield of these reactions make bis(dibutyldithiocarbamate) complexes readily accessible. mdpi.com The workup procedure is typically straightforward, often only requiring filtration and drying of the precipitated product. mdpi.com

Utilization as a Precursor in Advanced Inorganic and Organic Materials Synthesis

The thermal decomposition of bis(dibutyldithiocarbamato-S,S')copper makes it an excellent single-source precursor for the synthesis of various advanced materials, particularly copper sulfide nanocrystals. mdpi.comsemanticscholar.org

Single-Source Precursor for Copper Sulfide Nanocrystals

Bis(dibutyldithiocarbamato-S,S')copper is a highly effective single-source precursor (SSP) for producing copper sulfide (CuxS) nanocrystals. alfa-chemistry.comnih.gov This is because the complex contains both copper and sulfur atoms within a single molecule, and the C–S bonds are relatively weak, facilitating their cleavage upon thermal decomposition. mdpi.com The thermolysis of the precursor in high-boiling point solvents, which can also act as capping agents, is a common method. nih.gov

The decomposition temperature for most copper dithiocarbamate complexes falls within the range of 230–300 °C, leading to the formation of various phases of copper sulfide. semanticscholar.org The specific crystalline phase of the copper sulfide nanocrystals, such as covellite (CuS) or digenite (Cu1.8S), can be controlled by adjusting reaction parameters like temperature, time, and the nature of the solvent or capping agent. ua.ptnih.govrsc.org For instance, thermolysis in oleylamine (B85491) has been used to produce different copper sulfide phases. rsc.org The use of capping agents like hexadecylamine (B48584) (HDA) helps to passivate the surface of the nanoparticles and prevent their aggregation. nih.gov

| Precursor | Synthesis Method | Capping Agent/Solvent | Product |

| Bis(dibutyldithiocarbamato-S,S')copper | Thermolysis in Ionic Liquid | [THTDP][N(CN)2] / [THTDP][NTf2] | Copper Sulfide Nanocrystals (e.g., djurleite, digenite) |

| Copper(II) dithiocarbamate complexes | Thermolysis | Hexadecylamine (HDA) | HDA-capped Copper Sulfide Nanocrystals |

| [Cu{S2CN(p-MeC6H4)2}2] | Thermolysis | Oleylamine | Covellite (CuS) or Digenite (Cu1.8S) Nanoparticles |

Co-Precursor in the Fabrication of Mixed Metal Sulfide Nanostructures

In addition to its role as a single-source precursor, bis(dibutyldithiocarbamato-S,S')copper can also be utilized as a co-precursor in the synthesis of mixed metal sulfide nanostructures. By combining it with other metal dithiocarbamate complexes, it is possible to fabricate ternary and quaternary metal sulfide nanoparticles.

For example, diethyldithiocarbamate (B1195824) complexes of copper and indium have been used together in a hot injection method to prepare copper indium sulfide (CuInS2) nanoparticles. rsc.org Similarly, a mixture of copper and iron diethyldithiocarbamate complexes has been employed to synthesize copper iron sulfide (CuFeS2) nanocrystals. rsc.org The stoichiometry and crystal phase of the resulting mixed metal sulfide nanostructures can be controlled by adjusting the ratio of the precursors and the reaction conditions. rsc.org

This approach has also been extended to other systems. For instance, equimolar amounts of nickel and cobalt dithiocarbamate complexes have been thermolyzed in oleylamine to produce mixed nickel cobalt sulfide nanoparticles. rsc.org This demonstrates the versatility of using dithiocarbamate complexes, including the copper dibutyldithiocarbamate, as building blocks for a wide range of complex inorganic nanomaterials.

Role in the Formation of Metal Nanoparticles and Advanced Copper-Based Materials

Bis(dibutyldithiocarbamato-S,S')copper, and related dithiocarbamate complexes, serve as highly effective single-source precursors (SSPs) for the synthesis of nanoscale copper sulfides and more complex copper-based materials. mdpi.com The inherent structure of these complexes, containing both copper and sulfur, makes them ideal for thermal decomposition routes to metal sulfides, avoiding the need for separate sulfur sources. mdpi.comresearchgate.net

The thermal stability of copper(II) bis(dithiocarbamate) complexes has been extensively studied, with most degrading in a temperature range of 230–300 °C to yield various phases of copper sulfide. mdpi.com This property is fundamental to their application as SSPs. The decomposition mechanism is believed to be initiated by the nucleophilic attack of a metal-coordinated amine on the electron-deficient thiocarbonyl carbon of the dithiocarbamate ligand at elevated temperatures. researchgate.net This process leads to the generation of by-products and the formation of solid metal sulfide nanoparticles. researchgate.net The specific morphology and phase of the resulting copper sulfide nanoparticles can be controlled by the choice of solvent and decomposition temperature. nih.gov For instance, the thermal decomposition of a copper complex at 200 °C yielded different morphologies, from hierarchical nanostructures to agglomerated nanoparticles, depending on whether the solvent was diphenyl ether, ethylene (B1197577) glycol, or 1-octadecene. nih.gov

Beyond binary copper sulfides, copper dithiocarbamate complexes are instrumental in forming advanced ternary and quaternary chalcogenide materials, which are significant for applications in photovoltaics and thin-film solar cells. rsc.org By co-decomposing copper dibutyldithiocarbamate with other metal-organic precursors, materials such as Copper Indium Sulfide (CuInS₂) and Copper Tin Sulfide (Cu₂SnS₃) can be synthesized. rsc.org For example, CuInS₂ films have been prepared by drop-casting a solution containing equimolar amounts of a dibutyldithiocarbamate complex of copper and diisobutylindium propylthiolate, followed by annealing. rsc.org The decomposition of precursor mixtures in high-boiling point capping agents like oleylamine at temperatures around 200-250 °C has been shown to yield phases like Cu₂SnS₃. rsc.org

The following table summarizes research findings on the use of copper dithiocarbamate complexes as single-source precursors for various nanomaterials.

| Precursor Complex | Decomposition Method/Conditions | Resulting Nanomaterial/Product | Reference |

| Copper(II) bis(dithiocarbamate) complexes | Thermal decomposition at 230–300 °C | Copper Sulfide (various phases) | mdpi.com |

| Cyclo-tri-μ-thioacetamide-tris(chlorocopper(I)) | Thermal decomposition at 200 °C in various solvents (diphenyl ether, ethylene glycol, 1-octadecene) | Morphologically different Copper Sulfide nanoparticles | nih.gov |

| Dibutyldithiocarbamate complex of copper & diisobutylindium propylthiolate | Drop casting precursor solution and annealing at 250–350 °C | Copper Indium Sulfide (CuInS₂) films | rsc.org |

| Dithiocarbamate precursors of copper and tin | Heat-up method in oleylamine at 200 °C or 250 °C | Copper Tin Sulfide (Cu₂SnS₃) | rsc.org |

Application in Ring-Closure Reactions for Organic Compound Synthesis

The utility of copper complexes as catalysts in organic synthesis is extensive, particularly in reactions that form cyclic structures. nih.govrsc.orgrsc.org While copper catalysis is a cornerstone of many cyclization methodologies, the specific application of bis(dibutyldithiocarbamato-S,S')copper in this domain is less frequently documented than its role as a nanoparticle precursor.

However, its use has been cited in specific synthetic applications. For example, a patent describes a method for preparing N-substituted maleimides which involves a cyclization reaction where copper dibutyldithiocarbamate is listed as a potential polymerization inhibitor, operating at temperatures between 100°C and 140°C. google.com This suggests a role in controlling side reactions during the critical ring-closure step, thereby ensuring the desired product yield and purity.

Coordination Chemistry and Electronic Structure of Bis Dibutyldithiocarbamato S,s Copper Complexes

Ligand Properties and Coordination Modes of the Dibutyldithiocarbamate Moiety to Copper

The dibutyldithiocarbamate (dbdtc) anion acts as a versatile monoanionic chelating ligand, readily forming stable complexes with transition metals like copper. bohrium.com The dithiocarbamate (B8719985) ligand is characterized by its two sulfur donor atoms, which typically bind to the metal center in a bidentate fashion, forming a four-membered chelate ring. bohrium.comwikipedia.org This coordination is facilitated by the delocalization of the nitrogen lone pair electrons onto the sulfur atoms, a phenomenon represented by the thioureide resonance form. This electronic flexibility allows dithiocarbamates to stabilize copper in various oxidation states, including Cu(I), Cu(II), and Cu(III). bohrium.comdntb.gov.ua

In the case of copper(II) dibutyldithiocarbamate, the most common structure is a homoleptic complex, [Cu(S₂CNR₂)₂], where R represents the butyl groups. mdpi.comresearchgate.net These complexes typically exhibit a distorted square planar geometry around the Cu(II) center. mdpi.comresearchgate.net However, depending on the steric bulk of the alkyl substituents, they can also exist as dimeric structures in the solid state, held together by intermolecular Cu···S interactions, resulting in a pseudo-trigonal bipyramidal geometry. mdpi.comresearchgate.net The butyl groups in copper dibutyldithiocarbamate are generally considered bulky enough to favor the discrete, monomeric square-planar structure. rsc.org

The C-N bond within the dithiocarbamate ligand possesses partial double bond character due to the aforementioned electron delocalization, leading to a higher rotational barrier around this bond. wikipedia.org The coordination of the dithiocarbamate ligand to copper is generally symmetric, with two equivalent Cu-S bonds. bohrium.com

Thermodynamic and Kinetic Studies of Copper-Dithiocarbamate Complex Formation and Stability

The formation of copper-dithiocarbamate complexes is a rapid and high-yielding reaction, often resulting in the immediate precipitation of the complex upon mixing aqueous solutions of a Cu(II) salt and a soluble dithiocarbamate salt. mdpi.com This indicates a thermodynamically favorable process.

The stability of metal dithiocarbamate complexes, including those of copper, is generally high. bohrium.com Studies on various substituted dithiocarbamate complexes have shown that the stability constants often correlate with the basicity of the sulfur and nitrogen atoms in the ligand. cdnsciencepub.com While specific thermodynamic data for the formation of copper dibutyldithiocarbamate was not found in the search results, the general trend suggests a high stability constant.

Kinetic studies reveal that the dithiocarbamate ligands are labile, meaning they can be exchanged. mdpi.com For instance, mixing two different homoleptic Cu(II) dithiocarbamate complexes leads to an equilibrium mixture containing the heteroleptic species. mdpi.com This lability is also observed at the Cu(III) center. mdpi.com

The complexation of dithiocarbamates with copper(II) has been shown to significantly inhibit the acid-catalyzed hydrolysis of the ligand. oup.com This stabilization effect increases the persistence of the dithiocarbamate in the presence of Cu(II) ions. oup.com The rate of transformation of dithiocarbamates decreases in the presence of copper, with half-lives extending to over two weeks, irrespective of pH. oup.com

Kinetic studies on the oxidation of Cu(I) dithiocarbamate clusters to form [Cu(S₂CNR₂)₂] suggest a mechanism involving a rapid equilibrium to form an adduct, followed by a rate-determining intramolecular electron transfer step. mdpi.com

Spectroscopic and Computational Investigations of Electronic Structure in Copper Dibutyldithiocarbamate Systems

Application of Ligand Field Theory to Copper(II) Dithiocarbamate Systems

Copper(II) complexes, such as bis(dibutyldithiocarbamato)copper(II), have a d⁹ electronic configuration. mdpi.comresearchgate.net In a square planar ligand field, which is the typical geometry for this complex, the d-orbitals split in energy. The single unpaired electron resides in the highest energy d-orbital, which is typically the d(x²-y²). This electronic configuration renders the complex paramagnetic, a property that is readily confirmed by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comresearchgate.netdntb.gov.ua The magnetic susceptibility values for Cu(II) bis(dithiocarbamate) complexes are typically in the range of 1.6–1.9 Bohr magnetons (BM), consistent with a single unpaired electron. mdpi.com

The electronic absorption spectra of these complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the ultraviolet-visible region, which often obscure the weaker d-d transitions. nih.gov

Computational Approaches to Electronic Properties, including Density Functional Theory (DFT) Studies of Analogous Systems

Density Functional Theory (DFT) has been widely employed to investigate the geometric and electronic properties of copper dithiocarbamate complexes. researchgate.netresearchgate.net These computational studies have been successful in validating experimental results obtained from techniques like single-crystal X-ray diffraction. researchgate.netresearchgate.net

DFT calculations on analogous Cu(II) dithiocarbamate complexes have confirmed their distorted square planar geometries. researchgate.netresearchgate.net These studies have also been used to analyze intermolecular interactions in the crystal packing of these complexes. researchgate.net

Furthermore, DFT calculations have provided insights into the electronic structure, including the determination of frontier molecular orbitals (HOMO and LUMO) and the energy gap between them. researchgate.net For instance, in one study on related complexes, the HOMO was found to be localized predominantly over the ligand, while the LUMO was located on the metal and sulfur atoms. researchgate.net The calculated band gap energies for some Cu(II) dithiocarbamate complexes have been reported to be in the range of 0.821 to 0.879 eV, indicating their semiconductor nature. researchgate.net

Catalytic Functions and Mechanistic Studies in Chemical Transformations

Applications in Organic Reaction Catalysis

The compound's influence in organic reactions is primarily seen in its ability to control polymerization and its emerging potential in sophisticated coupling reactions.

Cross-Coupling Reactions and C-H Activation Catalysis

While copper catalysis is a cornerstone of modern organic synthesis for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, the specific application of copper dibutyldithiocarbamate is not as extensively documented as that of other copper-ligand systems. nih.govrsc.orgtcichemicals.comnih.gov However, research into related copper-dithiocarbamate complexes highlights their potential in this domain.

Metal dithiocarbamate (B8719985) complexes are recognized for their good solubility in organic solvents and chemical stability, making them attractive for catalytic applications. nih.gov For instance, dithiocarbamate-functionalized catalysts have been successfully used in A3 coupling reactions, a type of C-H activation process, for the synthesis of propargylamines. nih.gov Studies have also explored newly synthesized copper complexes featuring a dibutyldithiocarbamate (DDTC) ligand for Chan-Lam cross-coupling reactions, which are crucial for forming C-N bonds. researchgate.net Although these studies often involve novel complexes derived from or related to copper dibutyldithiocarbamate rather than the compound itself, they underscore the dithiocarbamate ligand's capacity to facilitate important organic transformations.

Role in Polymerization Inhibition of Vinyl Monomers and (Meth)acrylic Acid Production

During the industrial production of these monomers, especially in distillation and purification steps conducted at elevated temperatures, there is a high risk of undesired, spontaneous polymerization. wikipedia.org This can lead to the formation of solid polymers that foul equipment, cause blockages, and necessitate operational shutdowns. google.com Copper dibutyldithiocarbamate is added to the monomer stream to prevent this premature polymerization. mdpi.com It is often used in combination with other inhibitors, such as hydroquinone (B1673460) and molecular oxygen, to create a robust inhibitor system. nih.govgoogle.com Its effectiveness is particularly noted in preventing polymerization in aqueous solutions of (meth)acrylic acid, where other inhibitors may be less potent. nih.gov

Catalytic Activity in Emulsion Polymerization Systems

Beyond inhibition, copper dibutyldithiocarbamate also functions as a catalyst in specific types of controlled polymerization. It has been employed as a catalyst in ligand-free reverse atom transfer radical polymerization (ATRP) to create active soap-free emulsions. nih.gov

In this system, copper dibutyldithiocarbamate catalyzes the polymerization of monomers like methyl methacrylate (B99206) in an aqueous medium without the need for traditional emulsifiers or complex ligands. nih.gov The process yields polymers with a controlled molecular weight and a narrow molecular weight distribution (PDI = 1.1–1.4). nih.gov A key feature of this catalytic system is that the resulting polymer chains are terminated with a dibutyldithiocarbamate group. This end-group possesses photolytic activity, enabling it to initiate further polymerization of vinyl monomers to produce block copolymers. nih.gov

Catalysis in Inorganic Material Synthesis and Environmental Applications

Copper dibutyldithiocarbamate serves as a valuable single-source precursor for synthesizing advanced inorganic materials that have important environmental uses.

Photocatalytic Degradation Processes Facilitated by Copper Sulfide (B99878) Nanocrystals Derived from Copper Dibutyldithiocarbamate Precursors

Copper dibutyldithiocarbamate is extensively used as a single-source precursor (SSP) to produce copper sulfide (CuS) nanocrystals. dntb.gov.uadntb.gov.ua In this method, the thermolysis (thermal decomposition) of the copper dibutyldithiocarbamate complex, which contains both copper and sulfur in one molecule, yields high-purity CuS nanoparticles. researchgate.netchemscene.com The properties of the resulting nanocrystals, such as particle size and shape, can be controlled by adjusting synthesis conditions like temperature and time. researchgate.netdntb.gov.ua

These CuS nanocrystals are effective semiconductor photocatalysts for the degradation of organic pollutants in water. researchgate.netdntb.gov.ua They exhibit strong photocatalytic activity under visible light for breaking down various dyes, including methylene (B1212753) blue, rhodamine B, and crystal violet. researchgate.netdntb.gov.uachemscene.com The efficiency of the degradation is linked to the physical properties of the CuS nanoparticles; for instance, smaller particle sizes have been shown to lead to higher photocatalytic efficiency. researchgate.netdntb.gov.ua Research has demonstrated that these CuS photocatalysts are stable, recyclable, and capable of effectively degrading mixtures of dyes. researchgate.netdntb.gov.ua

| Target Pollutant | Catalyst (CuS Phase) | Degradation Efficiency | Time | Source |

|---|---|---|---|---|

| Methylene Blue | CuS (Covellite) | 100% | Not Specified | researchgate.netdntb.gov.ua |

| Crystal Violet | CuS (Covellite) | 85% | Not Specified | researchgate.netdntb.gov.ua |

| Rhodamine B | CuS (Covellite) | 81% | Not Specified | researchgate.netdntb.gov.ua |

| Rhodamine B | Djurleite and Digenite | ~100% | 120 min |

Elucidation of Catalytic Mechanisms

The diverse catalytic functions of copper dibutyldithiocarbamate are rooted in the rich redox chemistry of its central copper atom and the reactivity of the dithiocarbamate ligand. The compound readily participates in electron transfer processes, cycling between different oxidation states (primarily Cu(I) and Cu(II)), which is fundamental to its activity. dntb.gov.ua

In its role as a polymerization inhibitor , copper dibutyldithiocarbamate functions as a radical scavenger. wikipedia.org Polymerization of vinyl monomers proceeds via a free-radical mechanism. The copper(II) center can efficiently terminate propagating carbon-centered radicals by accepting an electron (reduction to Cu(I)) or through other complex interactions, thereby breaking the chain reaction and preventing polymer formation.

As a catalyst in reverse ATRP , the mechanism involves a reversible redox cycle between Cu(II) and Cu(I) species. The copper(II) dibutyldithiocarbamate complex reacts with radicals generated by a conventional initiator (like KPS) to form a Cu(I) species and a dormant polymer chain. nih.gov This Cu(I) species can then activate the dormant chain, regenerating a propagating radical and the Cu(II) complex. This rapid activation-deactivation equilibrium allows for precise control over the growth of polymer chains.

In photocatalysis , copper dibutyldithiocarbamate is the precursor, and the catalytic mechanism resides within the resulting copper sulfide nanocrystals. researchgate.netchemscene.com As a semiconductor, CuS absorbs photons from light, which excites electrons from the valence band to the conduction band, creating electron-hole pairs. These charge carriers migrate to the nanoparticle surface, where they react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals. These ROS are powerful oxidizing agents that attack and decompose the organic dye molecules into simpler, less harmful compounds. researchgate.net

Mechanistic Pathways Underlying Polymerization Inhibition by Copper Dibutyldithiocarbamate

Copper dibutyldithiocarbamate is recognized for its role as a polymerization inhibitor, particularly in radical polymerization processes. While the precise, universally accepted mechanism is multifaceted and can be influenced by the specific monomer and reaction conditions, the primary inhibitory action is rooted in its ability to interact with and deactivate radical species, thereby terminating or retarding the polymer chain growth.

The inhibitory function of copper(II) dithiocarbamate complexes, including copper dibutyldithiocarbamate, is largely attributed to their behavior as "stable" free radicals or their ability to participate in redox cycles that intercept reactive radical intermediates. Transition metal salts are known to terminate polymerization reactions by bursting the active chain through electron transfer. longchangchemical.com In the context of radical polymerization, a growing polymer chain is a radical species (P•). Copper(II) dibutyldithiocarbamate can terminate this chain growth through a redox mechanism. The Cu(II) center can be reduced to Cu(I) by the polymer radical, resulting in a terminated polymer chain and a Cu(I) species. Conversely, the Cu(I) species can be oxidized back to Cu(II) by reacting with another radical, completing a catalytic cycle that consumes chain-propagating radicals.

Table 1: Proposed Mechanistic Roles of Copper Dibutyldithiocarbamate in Polymerization

| Mechanistic Role | Description | Key Intermediates/Products |

| Radical Scavenging via Redox Cycling | The Cu(II) center is reduced to Cu(I) by a growing polymer radical (P•), terminating the chain. The resulting Cu(I) species can then be re-oxidized by another radical, creating a catalytic cycle for radical termination. | P-X (terminated polymer), Cu(I) species |

| Chain Transfer Agent | The dithiocarbamate ligand is transferred to the growing polymer radical, terminating the chain and generating a less reactive radical from the copper complex. | Polymer with dithiocarbamate end-group, new radical species |

| Iniferter Activity (in controlled polymerization) | Acts as an initiator, transfer agent, and terminator, leading to the formation of polymers with dithiocarbamate end-groups that can be reactivated. | Macroinitiators with dithiocarbamate termini |

Investigation of Growth Mechanisms in Nanocrystal Synthesis (e.g., Solution-Solid-Solid Growth Mechanism)

Copper dibutyldithiocarbamate serves as an effective single-source precursor for the synthesis of various metal sulfide nanocrystals. researchgate.netrsc.org Its thermal decomposition in the presence of specific solvents and capping agents allows for the controlled formation of nanomaterials with desired phases, sizes, and morphologies. mdpi.comdntb.gov.ua A particularly noteworthy application is its use in facilitating complex growth mechanisms like the Solution-Solid-Solid (SSS) pathway.

The thermal decomposition of metal dithiocarbamates in the presence of primary amines, such as oleylamine (B85491), is a key process. acs.orgosti.gov The mechanism can involve a nucleophilic attack by the amine on the thiocarbonyl carbon of the dithiocarbamate ligand, leading to the formation of intermediates that subsequently decompose to generate the metal sulfide nanoparticles. acs.org The solvent and capping agents play a critical role, not only in stabilizing the resulting nanoparticles but also in influencing the decomposition pathway of the precursor itself. researchgate.net

A detailed investigation into the synthesis of one-dimensional (1D) wurtzite ZnS nanostructures utilized copper dibutyldithiocarbamate as a co-precursor alongside zinc dibutyldithiocarbamate. researcher.liferesearchgate.net This study proposed a Solution-Solid-Solid (SSS)-Oriented growth mechanism, which unfolds in distinct stages:

Oriented Nucleation Dominated Stage: In the initial phase, the co-decomposition of the copper and zinc dithiocarbamate precursors leads to the formation of initial nuclei. The crystallographic orientation of these nuclei is primarily determined by the interfacial energy and the influence of the ligands (e.g., oleylamine and 1-dodecanethiol) present in the reaction mixture. researcher.liferesearchgate.net

SSS Growth Dominated Stage: Following nucleation, the growth of the nanostructures proceeds via the SSS mechanism. In this pathway, one solid phase (the catalyst) facilitates the growth of another solid phase (the nanowire) from solution-phase precursors. researchgate.netnih.gov In the case of the ZnS nanowire synthesis, Cu₂S nanoparticles, formed from the decomposition of copper dibutyldithiocarbamate, can act as solid catalysts. nih.gov These solid Cu₂S seeds absorb the Zn and S species from the solution. When the concentration of these species reaches supersaturation within the solid catalyst, the ZnS phase precipitates and grows epitaxially on the seed, leading to the formation of a 1D nanostructure. researcher.liferesearchgate.netnih.gov The exceptional mobility of copper ions within the solid copper sulfide lattice at the reaction temperature is crucial for this catalytic process. researchgate.netrsc.org

This SSS mechanism, catalyzed by solid-phase superionic conductors like copper(I) sulfide, provides a low-temperature route to high-quality crystalline nanowires. researchgate.net The use of copper dibutyldithiocarbamate is integral to this process, as its decomposition provides the necessary catalytic seeds that direct the anisotropic growth of the final nanomaterial.

Table 2: Research Findings on Nanocrystal Synthesis Using Copper Dibutyldithiocarbamate

| Nanomaterial Synthesized | Precursors | Growth Mechanism | Key Findings | Reference(s) |

| 1D Wurtzite ZnS Nanostructures | Copper dibutyldithiocarbamate, Zinc dibutyldithiocarbamate | Solution-Solid-Solid (SSS)-Oriented Growth | Co-decomposition leads to oriented nucleation followed by SSS-dominated growth. Crystallographic orientation is controlled by interfacial energy and ligands. | researcher.liferesearchgate.net |

| Ternary Iron-Copper Sulfides | [Fe(S₂CNiBu₂)₃], [Cu(S₂CNiBu₂)₂] | Thermal Decomposition | Decomposition of mixed dithiocarbamate precursors in oleylamine yields ternary sulfide nanoparticles. | rsc.org |

| Copper Sulfide (CuS, Cu₉S₅) | N-alkyldithiocarbamate copper(II) complexes | Thermal Decomposition | Decomposition temperature and alkyl chain length on the dithiocarbamate ligand influence the final phase and morphology of the copper sulfide nanoparticles. | nih.gov |

| CuInS₂ Nanoribbons | Copper dibutyldithiocarbamate, Indium precursor | Solid-Solid Seed Transformation | Initial formation of Cu₂S nanoparticles from the copper precursor, which then act as seeds and are subsequently converted to CuInS₂ through diffusion of indium ions. | rsc.org |

Advanced Materials Engineering and Nanostructure Fabrication Via Copper Dibutyldithiocarbamate Precursors

Controlled Synthesis and Phase Manipulation of Copper Sulfide (B99878) Nanocrystals

The synthesis of copper sulfide nanocrystals from copper dibutyldithiocarbamate precursors allows for significant control over their crystalline phase and morphology. The ability to manipulate these fundamental properties is critical for tailoring the optical and electronic characteristics of the resulting nanomaterials for specific applications.

Influence of Synthesis Conditions on Crystalline Phases and Morphological Control

The thermal decomposition of copper(II) dithiocarbamate (B8719985) complexes is a facile route for producing copper sulfide nanocrystals. frontiersin.orgfrontiersin.org The crystalline phase and morphology of the resulting nanocrystals are highly sensitive to the synthesis conditions, particularly the reaction temperature. Research has demonstrated that temperature can be a decisive factor in phase selectivity. For instance, using copper(II) bis(N-methyl-N-phenyl dithiocarbamate) as a single-source precursor, mixed phases of copper sulfide, specifically CuS and Cu₉S₅, are obtained at temperatures below 240°C. frontiersin.org However, by increasing the temperature above 240°C while keeping other parameters constant, a pure digenite (Cu₉S₅) phase can be selectively synthesized. frontiersin.orgfrontiersin.org This phase transition is attributed to the enhanced reducing ability of the solvent, oleylamine (B85491), at higher temperatures, which promotes the formation of the more copper-rich phase. frontiersin.orgfrontiersin.org

The morphology of the synthesized copper sulfide nanocrystals is also influenced by the reaction conditions. Studies using various copper(II) dithiocarbamate complexes have reported the formation of nanoparticles with shapes ranging from nearly spherical to rod-like. mdpi.comresearchgate.net The average crystallite size can be controlled, with reported sizes varying from approximately 3 nm to over 18 nm, depending on the specific precursor and synthesis parameters. mdpi.comresearchgate.net For example, thermolysis of copper(II) dithiocarbamate complexes in hexadecylamine (B48584) (HDA) has yielded HDA-capped CuS nanocrystals with a hexagonal covellite crystalline phase. mdpi.com Transmission electron microscopy (TEM) of these materials revealed particles with nearly spherical or rod shapes and average crystallite sizes between 3 and 9.8 nm. mdpi.comresearchgate.net

| Precursor Complex | Synthesis Temperature (°C) | Resulting Phase(s) | Reported Morphology | Average Crystallite Size (nm) |

| Copper(II) bis(N-methyl-N-phenyl dithiocarbamate) | < 240 | CuS and Cu₉S₅ (mixed) | Not specified | Not specified |

| Copper(II) bis(N-methyl-N-phenyl dithiocarbamate) | ≥ 240 | Pure Cu₉S₅ | Nanoparticles | 12.1 - 34.7 |

| Various Copper(II) dithiocarbamates in HDA | 180 | Hexagonal Covellite (CuS) | Nearly spherical, Rod-like | 3 - 9.8 |

Impact of Reaction Media (e.g., Ionic Liquids) on Nanocrystal Formation and Properties

The choice of reaction medium plays a pivotal role in the synthesis of copper sulfide nanocrystals, influencing their crystalline phase and properties. Ionic liquids have been explored as an alternative reaction medium to conventional high-boiling-point solvents for the thermal treatment of Cu(II) alkyldithiocarbamate complexes. ua.pt This approach has been shown to yield water-dispersible copper sulfide nanocrystals, which is advantageous for applications such as heterogeneous photocatalysis in aqueous environments. ua.ptrsc.org

The use of ionic liquids can directly impact the resulting crystalline phase of the copper sulfide. For example, the thermal decomposition of {Cu[S₂CN(C₂H₅)₂]₂} in an ionic liquid medium resulted in the formation of a distinct copper sulfide phase (Cu₁.₈S), indicating a partial reduction of Cu(II) to Cu(I). ua.pt This outcome suggests that the solvent itself influences the final stoichiometry and crystalline structure of the nanocrystals. ua.pt The ability to produce different phases by altering the reaction medium underscores the versatility of using dithiocarbamate precursors in conjunction with novel solvent systems for targeted material synthesis. ua.pt The properties of the resulting copper sulfide nanocrystals, and consequently their performance in applications like photocatalysis, are directly impacted by the choice of the ionic liquid route. ua.ptrsc.org

Fabrication of One-Dimensional Metal Sulfide Nanostructures

Copper dibutyldithiocarbamate is instrumental not only in the synthesis of zero-dimensional nanocrystals but also as a co-precursor in the fabrication of more complex one-dimensional (1D) metal sulfide nanostructures. This approach allows for precise control over the crystallographic orientation and, consequently, the physical properties of the resulting nanomaterials.

Synthesis of Wurtzite Zinc Sulfide Nanostructures with Controlled Crystallographic Orientation (e.g., <002> and <210>)

A solution-processed strategy has been developed for the synthesis of 1D wurtzite zinc sulfide (w-ZnS) nanostructures with specific crystallographic orientations. nih.govresearchgate.net This is achieved by the co-decomposition of copper dibutyldithiocarbamate {[(C₄H₉)₂NCS₂]₂Cu} and zinc dibutyldithiocarbamate in a mixed solvent system of oleylamine and 1-dodecanethiol. nih.govresearchgate.net By carefully controlling the reaction conditions, it is possible to direct the growth of w-ZnS along either the <002> or <210> crystallographic directions. nih.govresearchgate.netresearcher.life

The resulting nanostructures exhibit distinct morphologies depending on their growth orientation. The <002>-oriented w-ZnS grows as nanorods enclosed by {110} facets, while the <210>-oriented w-ZnS forms nanobelts with wide (002) and narrow (110) facets. nih.govresearchgate.netresearcher.life This level of morphological control is crucial for exploring the anisotropic properties of these semiconductor nanomaterials. nih.govresearchgate.net The use of dithiocarbamate complexes as single-source precursors in primary amines at elevated temperatures has proven to be a valuable and straightforward strategy for producing such high-aspect-ratio wurtzite nanowires. nih.govrsc.org

| Precursor Ratio (Cu:Zn) | Growth Orientation | Resulting Morphology | Enclosing Facets |

| 1:4 | <002> | Nanorod | {110} |

| 1:15 | <210> | Nanobelt | Wide (002) and Narrow (110) |

Investigation of Oriented Nucleation and Growth Mechanisms (Solution-Solid-Solid Growth) in Nanostructure Formation

The formation of these directionally-controlled 1D w-ZnS nanostructures is explained by a proposed Solution-Solid-Solid (SSS)-Oriented growth mechanism. nih.govresearchgate.netresearcher.life This mechanism involves two primary stages: an oriented nucleation dominated stage and an SSS growth dominated stage. nih.govresearchgate.netresearcher.life The initial crystallographic orientation is primarily determined by the interfacial energy and ligand effects during the nucleation phase. nih.govresearchgate.netresearcher.life

In the SSS growth process, a solid-phase catalyst, in this case, likely a copper sulfide species formed from the copper dibutyldithiocarbamate precursor, facilitates the growth of the 1D nanostructure. nih.govresearchgate.netacs.org This is analogous to the more commonly known Solution-Liquid-Solid (SLS) mechanism, where a liquid metal droplet acts as the catalyst. acs.orgnih.govresearchgate.net In the SSS mechanism, the solid catalyst provides a template for the oriented nucleation and subsequent anisotropic growth of the ZnS nanostructure. nih.govresearchgate.net The precursors decompose and diffuse to the catalyst surface, where they contribute to the elongation of the nanorod or nanobelt in a specific crystallographic direction. nih.govresearchgate.netresearcher.life This mechanism provides a framework for understanding and controlling the synthesis of complex, one-dimensional nanomaterials from solution-based methods. acs.org

Strategies for Tuning Band-Edge Emission through Crystallographic Growth Direction in Nanomaterials

A significant consequence of controlling the crystallographic growth direction of semiconductor nanostructures is the ability to tune their optoelectronic properties, such as band-edge emission. nih.govresearchgate.net For the 1D w-ZnS nanostructures synthesized using copper dibutyldithiocarbamate as a co-precursor, a clear relationship between the growth orientation and the material's bandgap has been established. nih.govresearchgate.netresearcher.life

Specifically, the bandgap of the 1D w-ZnS nanostructures can be tuned from 3.94 eV to 3.82 eV as the crystallographic growth direction changes from <002> to <210>. nih.govresearchgate.netresearcher.life This variation in the bandgap directly leads to a tunable band-edge emission, shifting from approximately 338 nm for the <002>-oriented nanorods to around 345 nm for the <210>-oriented nanobelts. nih.govresearchgate.netresearcher.life This ability to engineer the bandgap and emission wavelength by controlling the crystal growth direction is a powerful strategy for designing nanomaterials for specific applications in optoelectronics and photonics. nih.govresearchgate.netscispace.com The different exposed facets associated with the polar and non-polar growth directions can also influence properties like doping and surface-related emissions. rsc.org

| Crystallographic Growth Direction | Bandgap (eV) | Band-Edge Emission (nm) |

| <002> | 3.94 | ~338 |

| <210> | 3.82 | ~345 |

Integration into Polymer Systems for Functional Material Development

The integration of copper dibutyldithiocarbamate into various polymer systems serves as a versatile method for developing advanced functional materials. This approach leverages the compound's role as a single-source precursor for the in situ generation of copper sulfide (CuS) nanoparticles within a polymer matrix. mdpi.com This technique offers distinct advantages over the conventional dispersion of pre-formed nanoparticles, including improved uniformity, cost-effectiveness, and strong adhesion between the nanoparticles and the polymer host. mdpi.com

The process typically involves dissolving or dispersing copper dibutyldithiocarbamate within a polymer solution or melt, followed by a thermal treatment. acs.org The thermal decomposition of the dithiocarbamate complex leads to the nucleation and growth of CuS nanoparticles directly within the polymer. nih.govresearchgate.net The characteristics of the resulting nanocomposite, such as nanoparticle size, morphology, and distribution, are influenced by factors like the precursor concentration, the chemical nature of the polymer, and the thermal processing conditions. acs.org

Research Findings on In Situ Nanoparticle Generation

Detailed studies have demonstrated the successful synthesis of copper sulfide nanocrystals within polymer matrices using dithiocarbamate precursors. For instance, the thermolysis of copper(II) dithiocarbamate complexes in hexadecylamine (HDA), a long-chain amine that can also act as a capping agent, has been shown to produce HDA-capped CuS nanocrystals. mdpi.com The resulting nanoparticles exhibit quantum confinement effects, as evidenced by a blue shift in their optical absorption spectra. mdpi.comresearchgate.net

The choice of polymer matrix and the specific dithiocarbamate precursor can be tailored to achieve desired material properties. For example, the in situ generation of nanoparticles has been explored in various polymers to create materials with enhanced antimicrobial, optical, and mechanical properties. mdpi.comresearchgate.net

| Parameter | Observation | Significance | References |

| Precursor | Copper(II) dithiocarbamate complexes | Act as single-source precursors for CuS nanoparticles. mdpi.comdntb.gov.uaresearchgate.net | mdpi.comdntb.gov.uaresearchgate.net |

| Polymer Matrix | Polystyrene, Cellulose, Polyester | Hosts for the in situ generation of nanoparticles. acs.orgresearchgate.netnih.gov | acs.orgresearchgate.netnih.gov |

| Synthesis Method | Thermal decomposition | A common and effective method to induce nanoparticle formation from the precursor within the polymer. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Nanoparticle Formed | Copper Sulfide (CuS) | The resulting functional component within the polymer matrix. mdpi.comresearchgate.netmdpi.com | mdpi.comresearchgate.netmdpi.com |

| Resulting Material | Polymer-nanoparticle composite | A functional material with tailored properties. mdpi.com | mdpi.com |

Case Study: Copper Sulfide Nanocrystals in Polymer Films

Research has focused on the generation of copper sulfide nanocrystals from copper(II) dithiocarbamate precursors within polymer films for potential applications in electronics and optics. The thermal decomposition of the precursor is a critical step. nih.gov Thermogravimetric analysis (TGA) is often employed to determine the decomposition temperature of the dithiocarbamate complex, ensuring it is below the degradation temperature of the host polymer. acs.org

In one study, copper(II) dithiocarbamate complexes were thermolysed to synthesize copper sulfide nanocrystals. mdpi.com The structural properties of the resulting CuS nanocrystals were analyzed using X-ray diffraction (XRD) and transmission electron microscopy (TEM). XRD patterns confirmed the hexagonal covellite crystalline phase of CuS, with estimated particle sizes ranging from 17.3 to 18.6 nm. mdpi.comresearchgate.net TEM images revealed nearly spherical or rod-shaped particles with average crystallite sizes between 3 and 9.8 nm. mdpi.comresearchgate.net

| Analytical Technique | Finding | Reference |

| UV-Visible Spectroscopy | Absorption band edges showed a blue shift, indicating quantum confinement. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Photoluminescence Spectroscopy | Emission curves were red-shifted relative to the absorption edges. mdpi.com | mdpi.com |

| X-Ray Diffraction (XRD) | Confirmed hexagonal covellite phase of CuS with particle sizes of 17.3–18.6 nm. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Transmission Electron Microscopy (TEM) | Showed nearly spherical or rod-shaped particles with sizes from 3 to 9.8 nm. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Scanning Electron Microscopy (SEM) | Revealed a morphology with ball-like microspheres on the surface. mdpi.com | mdpi.com |

| Energy Dispersive X-ray Spectroscopy (EDS) | Confirmed the presence of CuS nanoparticles. mdpi.com | mdpi.com |

The development of these polymer-nanoparticle composites through the in situ decomposition of copper dibutyldithiocarbamate highlights a promising pathway for creating next-generation materials with tailored functionalities for a wide range of advanced applications. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Research and Characterization of Copper Dibutyldithiocarbamate Systems

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of copper dibutyldithiocarbamate.

Ultraviolet-Visible Spectrophotometry for Complex Formation and Adsorption Layer Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for studying the formation of copper dithiocarbamate (B8719985) complexes and their adsorption behavior. The formation of the copper(II) dibutyldithiocarbamate complex is indicated by a distinct absorption maximum. For instance, copper(II) complexes with dithiocarbamate ligands often exhibit strong absorbance in the visible region. Studies on similar copper complexes, such as those with 1-(2-pyridylazo)-2-naphthal (PAN), show a maximum absorbance (λmax) at 550 nm. ijsrm.net In the analysis of other copper complexes, a bathochromic (red) shift in the absorption spectrum upon complexation confirms the formation of a stable complex. lew.ro For example, a ligand with a λmax at 371 nm shifts to 454 nm after forming a complex with copper(II). lew.ro

The technique is also sensitive to the environment of the complex, such as pH. The absorbance of copper complexes can be highly dependent on the pH of the solution, with optimal pH values leading to maximum absorbance and complex stability. lew.rougm.ac.id For example, a specific copper-azo-Schiff base complex showed the highest absorbance at a pH of 9. ugm.ac.id

When studying adsorption layers, UV-Vis spectroscopy, particularly in diffuse reflectance mode, can characterize oxide layers on copper surfaces. mdpi.com The spectra can differentiate between different oxidation states of copper, such as Cu(I) and Cu(II) oxides, which is relevant when considering the interaction of dithiocarbamates with copper surfaces. mdpi.com

Table 1: UV-Vis Spectrophotometry Data for Copper Complexes

| Complex/System | λmax (nm) | Conditions/Notes |

|---|---|---|

| Copper-PAN complex | 550 | pH 2.40-2.55 ijsrm.net |

| Copper-IPDHQ complex | 454 | Shifted from 371 nm (ligand alone) lew.ro |

| Copper-azo-Schiff base complex | 500 | Optimal pH 9 ugm.ac.id |

| Copper(II) diethyldithiocarbamate (B1195824) | 435 | Used for quantification after pre-column derivatization. nih.gov |

Infrared Spectroscopy (FT-IR) for Functional Group Analysis and Adsorption Phenomena

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and investigating the bonding and adsorption mechanisms of copper dibutyldithiocarbamate. The technique measures the absorption of infrared radiation by molecular vibrations. nih.gov

Key characteristic absorption bands in the FTIR spectrum of dithiocarbamate complexes include:

C-N Stretching: The thioureide C-N bond vibration typically appears in the range of 1450-1550 cm⁻¹.

C-S Stretching: The C-S stretching vibration is usually found in the 950-1050 cm⁻¹ region.

Cu-S Stretching: The vibration of the copper-sulfur bond is observed at lower frequencies, often in the 350-470 cm⁻¹ range. researchgate.net

FTIR is extensively used to study the adsorption of dithiocarbamates onto mineral surfaces. For example, in studies of malachite flotation, FTIR analysis confirmed that dithiocarbamate collectors bond with surface copper atoms. researchgate.net Changes in the intensity and position of characteristic peaks, such as the decrease in light absorption intensity of imine (-C=N-) groups, can indicate the involvement of these groups in the adsorption process. nih.gov New peaks appearing after treatment, such as those around 1636 cm⁻¹ or 1694 cm⁻¹, can signify the formation of new chemical bonds on the surface. researchgate.net The presence of C-H absorption bands around 2953 cm⁻¹ and 2858 cm⁻¹ can also be observed after treatment with certain collectors. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for Dithiocarbamate Systems

| Functional Group/Bond | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching (Aliphatic) | 3000-2850 | libretexts.org |

| C-N Stretching (Thioureide) | 1450-1550 | N/A |

| C-S Stretching | 950-1050 | N/A |

| Cu-O Bond Vibrations | 550-600 | researchgate.net |

| Cu-S Bonds | 1694 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Route Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and purity of the dibutyldithiocarbamate ligand and its precursors. While copper(II) dibutyldithiocarbamate is paramagnetic, which complicates direct NMR analysis of the final complex, ¹H and ¹³C NMR are crucial for characterizing the diamagnetic ligand and intermediates in the synthetic pathway. researchgate.net

In a typical synthesis, the spectra of the starting materials are compared with those of the product. For instance, in the synthesis of related ligands, the disappearance of signals from the reactants and the appearance of new signals corresponding to the product confirm the reaction's completion. walisongo.ac.id Chemical shifts, signal multiplicities, and integration values in the ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structure verification. researchgate.netwalisongo.ac.id

High-Resolution Mass Spectrometry (HRMS) for Compound Verification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise mass determination of synthesized copper dibutyldithiocarbamate. researchgate.net Unlike low-resolution mass spectrometry, HRMS provides the exact mass of a compound with high accuracy (typically with a mass error of less than 5 ppm), which allows for the determination of its elemental formula. nih.gov This capability is essential for unequivocally verifying the identity of the target compound and assessing its purity. researchgate.net

For copper dibutyldithiocarbamate, HRMS can confirm the presence of copper by its characteristic isotopic pattern. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. This level of precision is vital for distinguishing the desired product from potential byproducts or impurities with the same nominal mass but different elemental compositions. nih.gov

Chromatographic Separations and Quantitative Analysis Methods

Chromatographic techniques are essential for separating copper dibutyldithiocarbamate from complex mixtures and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Compound Detection, Identification, and Estimation in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of dithiocarbamates. nih.govencyclopedia.pub Due to the nature of many dithiocarbamate complexes, reversed-phase HPLC is often employed. nih.gov

For the analysis of copper dibutyldithiocarbamate, the compound can be detected directly using a UV-Vis detector, typically set at a wavelength where the complex exhibits maximum absorbance, such as 435 nm for copper diethyldithiocarbamate. nih.gov Alternatively, a derivatization step can be used. For example, dithiocarbamates can be reacted with a complexing agent like 1,2-benzenedithiol, and the resulting product is then quantified by HPLC with UV detection at 365 nm. oup.comnih.gov

The method involves separating the analyte on a column, such as a C18 or a phenyl bonded silica (B1680970) column, with a suitable mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. researchgate.netukm.my The conditions, including mobile phase composition, flow rate, and column temperature, are optimized to achieve good separation and peak shape. researchgate.net HPLC methods have been developed for quantifying dithiocarbamates in various complex matrices, demonstrating good linearity, precision, and low limits of detection (LOD) and quantitation (LOQ). nih.govoup.com

Table 3: Example HPLC Method Parameters for Dithiocarbamate Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Methanol/Water (70:30, v/v) | oup.com |

| Detector | UV-Vis | nih.gov |

| Detection Wavelength | 435 nm (for Cu-complex) or 272 nm / 365 nm (for derivatives) | nih.govoup.comresearchgate.net |

| LOD | As low as 0.1 µg/mL | oup.com |

| LOQ | As low as 0.25 µg/mL | oup.com |

Thin-Layer Chromatography (TLC) for Separation and Identification of Dithiocarbamate Species

Thin-Layer Chromatography (TLC) serves as a valuable and straightforward technique for the separation and identification of dithiocarbamate complexes, including copper dibutyldithiocarbamate. wisc.edu This chromatographic method operates on the principle of differential partitioning of compounds between a stationary phase, typically a thin layer of adsorbent like silica gel, and a mobile phase, a solvent or solvent mixture. wisc.edu

In the analysis of dithiocarbamate species, TLC can effectively separate different metal complexes. For instance, studies have demonstrated the separation of copper(II) and cobalt(II) dithiocarbamate complexes on silica gel plates. oup.com The choice of mobile phase is critical for achieving good separation. Mixtures of toluene (B28343) and cyclohexane (B81311) have been successfully used to separate copper and cobalt complexes of diethyldithiocarbamate and pyrrolidinedithiocarbamate. oup.comresearchgate.net The separation is influenced by factors such as the nature of the metal ion and the ligand structure. oup.com

Visualization of the separated dithiocarbamate spots on the TLC plate can be achieved through various methods. Since many dithiocarbamate complexes are colored, they can often be seen directly. oup.com For colorless compounds or to enhance visibility, techniques such as iodine vapor exposure can be employed, which makes the compounds appear as white spots against a violet background. researchgate.net Another method involves spraying with a copper sulfate (B86663) solution, which can produce distinct color reactions. mst.dk

The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC for identifying compounds. mst.dk However, it's important to note that different compounds can sometimes have similar Rƒ values under specific chromatographic conditions. For example, zinc dibenzyldithiocarbamate (B1202937) and zinc dibutyldithiocarbamate may not be distinguishable by their Rƒ values alone in certain systems. mst.dk

A summary of TLC parameters for related dithiocarbamate complexes is presented below:

| Parameter | Value/Condition | Reference |

| Stationary Phase | Silica gel 60GF254 | oup.comresearchgate.net |

| Mobile Phase | Toluene-cyclohexane mixtures (e.g., 3:1, 1:1, 1:3 v/v), Pure toluene | oup.comresearchgate.net |

| Visualization | Direct observation (for colored complexes), Iodine vapor, Copper sulfate spray | oup.comresearchgate.netmst.dk |

| Application | Separation of Cu(II) and Co(II) dithiocarbamate complexes | oup.com |

Elemental Compositional Analysis Techniques

Determining the precise elemental composition is fundamental to verifying the synthesis and purity of copper dibutyldithiocarbamate.

Elemental Analysis (EA) is a foundational technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. qau.edu.pk This information is crucial for verifying the empirical formula of a newly synthesized compound like copper dibutyldithiocarbamate. researchgate.netmanchester.ac.uk The experimentally determined percentages are compared with the theoretically calculated values based on the expected molecular formula (C₁₈H₃₆CuN₂S₄). chemscene.com A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the complex. researchgate.net Several research studies on copper dithiocarbamate complexes report using EA to confirm their composition. researchgate.netresearchgate.net

Theoretical vs. Experimental Elemental Composition of a Copper Dithiocarbamate Complex

| Element | Theoretical % | Experimental % | Reference |

| Carbon | 45.79 | 45.68 | researchgate.net |

| Hydrogen | 7.68 | 7.72 | researchgate.net |

| Nitrogen | 5.93 | 5.89 | researchgate.net |

| Sulfur | 27.14 | 27.05 | researchgate.net |

| Note: The data presented is for a representative copper(II) bis(N-hexyl-N-(4-methylbenzyl)dithiocarbamate) complex, illustrating the application of the technique. |

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique for determining the concentration of trace elements in a sample. epa.govwikipedia.org The method involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements present. unil.ch As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. wikipedia.orgunil.ch The intensity of the emitted light is proportional to the concentration of the element in the sample. wikipedia.org

In the context of copper dibutyldithiocarbamate research, ICP-AES is invaluable for quantifying the copper content and for detecting any trace metallic impurities. This is particularly important in quality control and in studies where the stoichiometry of the complex is critical. semanticscholar.org The technique is capable of multielemental analysis, allowing for the simultaneous determination of various metals. nih.goviaea.org For accurate results, especially in complex matrices, sample preparation such as acid digestion is often required. epa.gov ICP-AES has been successfully applied to determine trace metal concentrations in various samples, including high-purity copper and environmental water samples. analytik-jena.comresearchgate.net

Typical Performance of ICP-AES for Relevant Elements

| Element | Recommended Wavelength (nm) | Estimated Detection Limit (µg/L) | Reference |

| Copper (Cu) | 324.754 | 7 | epa.gov |

| Zinc (Zn) | 213.856 | 2 | epa.gov |

| Iron (Fe) | 259.940 | 7 | epa.gov |

| Nickel (Ni) | 231.604 | 15 | epa.gov |

| Note: Detection limits are instrument and matrix dependent. |

Elemental Analysis (EA) for Stoichiometric Verification

Microscopic and Morphological Characterization in Materials Science Research

When copper dibutyldithiocarbamate is used as a precursor in the synthesis of nanomaterials, understanding the morphology and structure of the resulting products is crucial.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and topography of materials at the micro and nanoscale. nih.gov It works by scanning a focused beam of electrons over a sample's surface, which causes the emission of secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form an image of the surface.

In the study of materials derived from copper dibutyldithiocarbamate, SEM is extensively used to investigate the morphology, size, and aggregation of synthesized nanoparticles. researchgate.netsemanticscholar.org For example, when copper dibutyldithiocarbamate complexes are used as single-source precursors to produce copper sulfide (B99878) (CuS) nanoparticles, SEM images can reveal the shape of the nanoparticles, such as spherical, rod-like, or flake-like structures. semanticscholar.orgacs.org The images can also show how these nanoparticles may agglomerate to form larger structures, like microspheres. semanticscholar.org Researchers have used SEM to observe the growth of CuS nanoparticles, noting changes in morphology based on synthesis conditions. researchgate.net For instance, the morphology of nanoparticles can be influenced by the capping agents used during synthesis, leading to different shapes like flakes or sponge-like balls. acs.org

Observed Morphologies of Nanomaterials from Dithiocarbamate Precursors via SEM

| Precursor | Resulting Nanomaterial | Observed Morphology | Reference |

| Copper(II) dithiocarbamate | Copper Sulfide (CuS) | Ball-like microspheres, agglomerated crystallites | semanticscholar.org |

| Bis(diallyldithiocarbamato)zinc(II) | Zinc Sulfide (ZnS) | Flake-like (DDA capped), Sponge-like (HDA capped) | acs.org |

| Bis(N-hexyl-N-(4-methylbenzyl)dithiocarbamato-S,S')copper(II) | Copper Sulfide | Orthorhombic phase nanoparticles | researchgate.net |

Thermal Analysis Techniques for Reaction Progression Monitoring (e.g., Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG))

Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of copper dibutyldithiocarbamate, particularly when it is used as a precursor in thermal decomposition reactions. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. labmanager.com It is used to determine the thermal stability of the compound, identify decomposition temperatures, and quantify the mass loss at each decomposition step. researchgate.net For copper dithiocarbamate complexes, TGA can reveal the temperature at which the ligand starts to decompose and the final residue, which is often a metal sulfide. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com It is used to detect and quantify thermal events such as melting, crystallization, and phase transitions. labmanager.comresearchgate.net In the context of copper dibutyldithiocarbamate, DSC can identify the melting point of the complex and any endothermic or exothermic processes associated with its decomposition. mdpi.com

Together, TGA and DSC provide a comprehensive picture of the thermal behavior of copper dibutyldithiocarbamate. scirp.org For example, TGA can show a multi-step decomposition process, and DSC can help to identify the nature of the transitions occurring at each step. researchgate.netmdpi.com This information is critical for designing and controlling the synthesis of nanomaterials from these precursors, as the decomposition temperature directly influences the phase and crystallinity of the final product. rsc.org

Illustrative Thermal Analysis Data for a Metal Complex

| Technique | Observation | Temperature Range (°C) | Interpretation | Reference |

| TGA | One-step decomposition | 250 - 380 | Decomposition to yield In₂S₃ | researchgate.net |

| DSC | Endothermic peak | ~100 - 250 | Melting and decomposition | researchgate.net |

| TGA/DSC | Two-step dehydration | 50 - 150 | Loss of solvate molecules | mdpi.com |

| Note: The data presented is illustrative for metal complexes and shows the type of information obtained from these techniques. |

Gel Permeation Chromatography (GPC) for Polymer Characterization in Reactions Involving the Compound

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing polymers. resolvemass.ca It separates macromolecules based on their hydrodynamic volume in solution, providing critical data on molecular weight and molecular weight distribution. resolvemass.canih.gov In the context of polymerizations where copper dibutyldithiocarbamate is utilized, GPC serves as a primary tool for elucidating the kinetics and control of the reaction.

Copper dibutyldithiocarbamate can function as an initiator-transfer agent-terminator (iniferter) in controlled radical polymerization (CRP) processes. In these systems, the compound facilitates a "living" polymerization, where polymer chains grow at a relatively uniform rate. This control over the polymerization process is directly observable through GPC analysis by monitoring key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. chromatographyonline.com

A well-controlled polymerization mediated by an agent like copper dibutyldithiocarbamate is characterized by several key features that are verifiable by GPC:

Linear Increase in Molecular Weight with Conversion: The number-average molecular weight (Mn) of the resulting polymer should increase in a linear fashion as the monomer is consumed. This indicates that all polymer chains are initiated at the beginning of the reaction and grow simultaneously. cmu.edunih.gov

Low Polydispersity Index (PDI): The PDI value is a measure of the breadth of the molecular weight distribution. In a controlled polymerization, the PDI should be low (typically between 1.1 and 1.5), signifying that the polymer chains are of similar length. sigmaaldrich.comresearchgate.net This contrasts with conventional free-radical polymerizations, which produce polymers with broad distributions (high PDI). cmu.edu

Research Findings:

Research into controlled radical polymerizations demonstrates that copper complexes are highly effective in mediating these reactions. cmu.edunih.gov Dithiocarbamates, in particular, are recognized for their role as control agents in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, especially for less activated monomers. sigmaaldrich.com The use of copper dibutyldithiocarbamate as an iniferter allows for the synthesis of polymers with predictable molecular weights and narrow distributions.

GPC analysis is the definitive method to confirm this control. By taking samples at various time intervals throughout the polymerization, a kinetic analysis can be performed. The GPC chromatograms would show a progressive shift towards shorter elution times (higher molecular weights) as the reaction proceeds, while the distribution remains narrow.

The following data table illustrates typical GPC results from a hypothetical controlled polymerization of Methyl Methacrylate (B99206) (MMA), where copper dibutyldithiocarbamate is used as the iniferter. The theoretical molecular weight (Mn,theo) is calculated based on the monomer-to-iniferter ratio and the conversion, while the experimental molecular weight (Mn,GPC) and PDI are determined by GPC analysis against polystyrene standards. nih.govmdpi.com

| Sample | Time (min) | Conversion (%) | Mn,theo (g/mol) | Mn,GPC (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|---|

| 1 | 30 | 18 | 3,600 | 3,900 | 1.15 |

| 2 | 60 | 35 | 7,000 | 7,500 | 1.18 |

| 3 | 90 | 52 | 10,400 | 11,100 | 1.21 |

| 4 | 120 | 71 | 14,200 | 14,900 | 1.24 |

| 5 | 150 | 89 | 17,800 | 18,500 | 1.26 |

The data presented in the table clearly show a linear relationship between monomer conversion and the experimentally determined number-average molecular weight (Mn,GPC). Furthermore, the PDI values remain low throughout the reaction, staying below 1.3. This combination of a steady increase in molecular weight and a consistently low polydispersity is strong evidence, provided by GPC, that the polymerization is proceeding in a controlled manner, a characteristic feature of reactions involving iniferters like copper dibutyldithiocarbamate. nih.govmdpi.com Such control is crucial for the synthesis of well-defined polymers and advanced block copolymers for various applications. cmu.edu

Theoretical and Computational Studies on Bis Dibutyldithiocarbamato S,s Copper Systems

First-Principles Calculations for Prediction of Electronic and Structural Properties